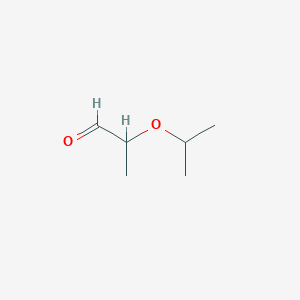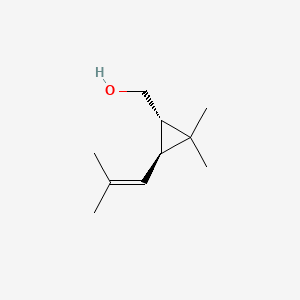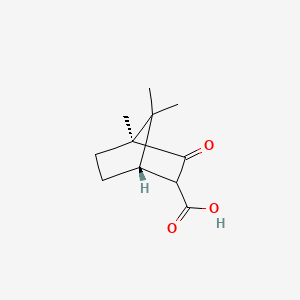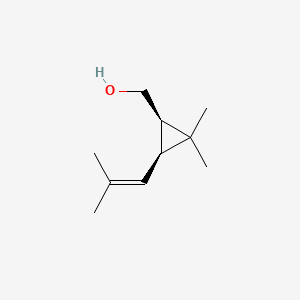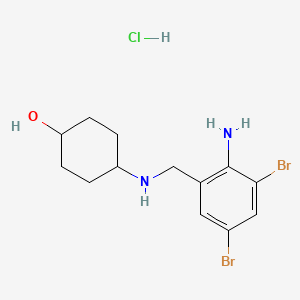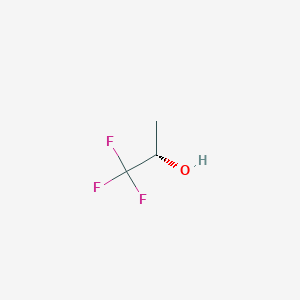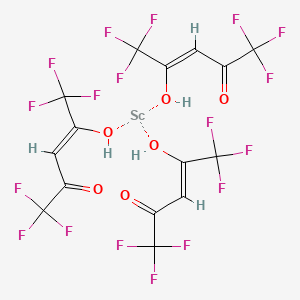
cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the triazole ring is reacted with a dichlorophenyl halide.
Formation of the Dioxolane Ring: This can be done through an acetalization reaction involving a diol and an aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving catalysts and controlled temperatures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antifungal Agents: Triazole derivatives are known for their antifungal properties.
Antibacterial Agents: Used in the development of new antibiotics.
Medicine
Pharmaceuticals: Used in the synthesis of drugs for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Material Science: Used in the development of new materials with specific properties.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Similar structure and used for similar applications.
Uniqueness
Structural Features: The presence of the dioxolane ring and the dichlorophenyl group makes it unique.
Biological Activity: It may have a broader spectrum of activity compared to other triazole derivatives.
属性
CAS 编号 |
84499-45-6 |
|---|---|
分子式 |
C₁₃H₁₃Cl₂N₃O₃ |
分子量 |
330.17 |
同义词 |
(2R,4S)-rel-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol_x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


